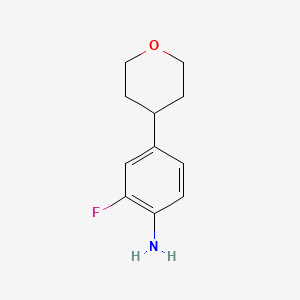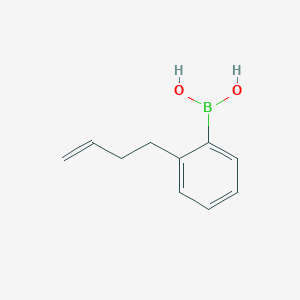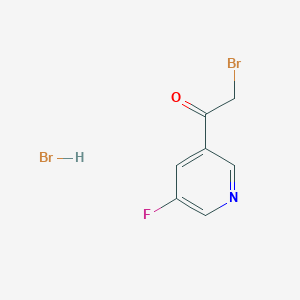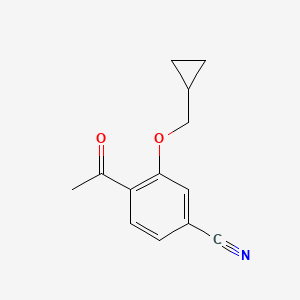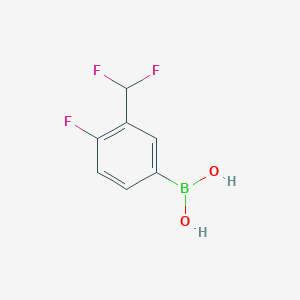
(3-(Difluoromethyl)-4-fluorophenyl)boronic acid
Overview
Description
(3-(Difluoromethyl)-4-fluorophenyl)boronic acid, also known as DFMPBF, is an organic compound that is used as a reagent for a variety of synthetic applications. It is a white, crystalline solid that is soluble in organic solvents and is relatively stable in air. DFMPBF has been used in organic synthesis, catalysis, and in the preparation of various organic compounds, including pharmaceuticals.
Scientific Research Applications
Synthesis and Structural Analysis
- The derivative of boronic acid, specifically amino-3-fluorophenyl boronic acid, demonstrates significant applications in the synthesis of biologically active compounds and pharmaceutical agents. Its synthesis from 4-bromo-2-fluoroaniline through various chemical reactions leads to new boronic acid derivatives with potential use in glucose sensing materials, operating at physiological pH levels of bodily fluids (Das et al., 2003).
Role in Organic Synthesis
- 3-borono-5-fluorobenzoic acid, a closely related compound, is an important intermediate in organic synthesis. It is utilized in the synthesis of olefins, styrenes, and biphenyl derivatives through the Suzuki aryl-coupling reaction, contributing to the creation of many natural products and organic materials (Sun Hai-xia et al., 2015).
Sensing Applications
- Cationic boron compounds, including derivatives of boronic acid, are used as anion receptors. These compounds have demonstrated the ability to extract fluoride ions, showing a colorimetric response upon fluoride binding. This characteristic makes them valuable in sensing applications, particularly for detecting fluoride ions in various environments (Wade & Gabbaï, 2009).
Biomaterials and Diol Complexation
- Boronic acids, including their derivatives, are widely used in biomaterials due to their ability to bind with biologically relevant diols, such as saccharides and peptidoglycans. This binding affinity is crucial for applications in sensing, delivery, and materials chemistry. Understanding the structure-reactivity relationships of boronic acids is key for their effective use in these fields (Brooks, Deng & Sumerlin, 2018).
Reactivity Studies
- Studies on the kinetic reactivity of boronic acid and boronate ion towards various compounds provide insights into the chemical behavior of boronic acids. This understanding is essential for the effective application of boronic acid derivatives in chemical synthesis and reactions (Watanabe et al., 2013).
Boronic Acid in Catalysis
- Boronic acids are pivotal in catalysis, as demonstrated by their use in hydroboration reactions. For instance, BArF3-catalyzed hydroboration of imines with pinacolborane showcases the catalytic potential of boronic acid derivatives in metal-free reactions (Yin et al., 2017).
Suzuki-Miyaura Coupling
- Aryl trifluoroborates, which are related to boronic acids, play a crucial role in Suzuki–Miyaura coupling reactions. These reactions demonstrate the significance of boronic acids and their derivatives in organic synthesis and the creation of biaryl compounds (Butters et al., 2010).
Mechanism of Action
Target of Action
The primary target of (3-(Difluoromethyl)-4-fluorophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This reaction is known for its mild and functional group tolerant reaction conditions .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction, which is a key method for forming carbon-carbon bonds . The downstream effects include the formation of new organic compounds through the coupling of different carbon fragments .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the Suzuki-Miyaura cross-coupling reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of reaction conditions . Certain conditions may lead to unproductive complexation or decomposition .
Biochemical Analysis
Biochemical Properties
(3-(Difluoromethyl)-4-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for the compound’s ability to participate in various biochemical processes, including the synthesis of biologically active molecules .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that boronic acid derivatives can act as enzyme inhibitors, thereby affecting cellular activities such as proliferation, differentiation, and apoptosis
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acid derivatives can undergo hydrolysis and other degradation processes, which can affect their efficacy and activity in biochemical assays . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing the therapeutic potential of this compound while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating enzyme activity and influencing the synthesis and degradation of various biomolecules
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, thereby influencing its activity and function . Understanding the transport and distribution mechanisms is critical for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes
properties
IUPAC Name |
[3-(difluoromethyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O2/c9-6-2-1-4(8(12)13)3-5(6)7(10)11/h1-3,7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVBSEHYKANIRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1254118-35-8 | |
| Record name | (3-(Difluoromethyl)-4-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



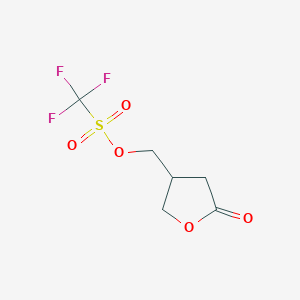

![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)
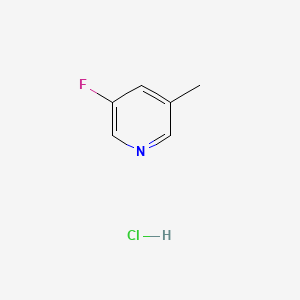
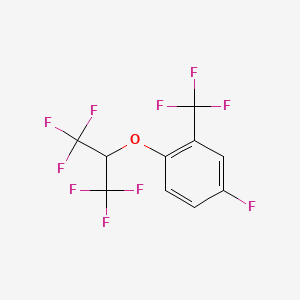
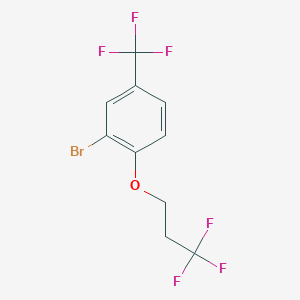
![Methyl 5-chloroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B1445817.png)
